4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
ETPTMS , belongs to the class of sulfonamide compounds. Its chemical formula is C17H18N4O2S2. Let’s break down its name:
4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl): This part of the name describes the core structure, which includes a thiazole ring with an imine group and an ethyl and phenyl substituent.
N,N-dimethylbenzenesulfonamide: The sulfonamide functional group consists of a sulfur atom bonded to a nitrogen atom (N) and an aromatic ring (benzene). The dimethyl groups are attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes:
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
ETPTMS undergoes various chemical reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the imine group yields the corresponding amine.
Substitution: ETPTMS can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Scientific Research Applications
ETPTMS finds applications in:
Medicine: It may exhibit antibacterial or antifungal properties due to its sulfonamide moiety.
Chemical Biology: Researchers use it as a building block for designing bioactive molecules.
Industry: ETPTMS derivatives could serve as ligands in catalysis or materials science.
Mechanism of Action
Molecular Targets: ETPTMS likely interacts with enzymes or receptors due to its structural features.
Pathways: Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
- ETPTMS stands out due to its thiazole-imine-sulfonamide combination.
- Similar Compounds: Sulfonamides , Thiazoles , and Imines .
: Patent US20160115272A1, “Sulfonamide Compounds and Their Use as Inhibitors of the Enzyme Soluble Epoxide Hydrolase.” Link
Properties
CAS No. |
7026-93-9 |
---|---|
Molecular Formula |
C19H21N3O2S2 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H21N3O2S2/c1-4-22-18(14-25-19(22)20-16-8-6-5-7-9-16)15-10-12-17(13-11-15)26(23,24)21(2)3/h5-14H,4H2,1-3H3 |
InChI Key |
CTTPSLJMZPKQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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